molecular formula C18H16F6N2OS B12836353 N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide CAS No. 339181-24-7

N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide

Cat. No.: B12836353
CAS No.: 339181-24-7
M. Wt: 422.4 g/mol
InChI Key: VJJMUYPIUPWGNJ-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide is a sophisticated small molecule of significant interest in medicinal chemistry and agrochemical research. Its structure incorporates a pyridine core functionalized with a carboxamide linkage to a 3,5-bis(trifluoromethyl)phenyl group and a (2-methylpropyl)sulfanyl side chain. The strategic inclusion of multiple trifluoromethyl groups is a well-established tactic in drug design, as it can profoundly influence a compound's lipophilicity, metabolic stability, and overall bioavailability . This molecular architecture is characteristic of compounds investigated for their potential biological activity. While the specific biological profile of this exact molecule is an area of ongoing research, compounds bearing the 3,5-bis(trifluoromethyl)phenyl carboxamide motif have been identified as key scaffolds in the development of inhibitors for various biological targets. For instance, structurally related molecules have shown potent activity as inhibitors of the canonical NF-κB signaling cascade, a pathway validated in oncology and inflammation . Furthermore, this specific chemical subclass has demonstrated remarkable potential as growth inhibitors of drug-resistant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with some analogues exhibiting minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL . The presence of the lipophilic (2-methylpropyl)sulfanyl moiety further contributes to the compound's unique physicochemical properties, making it a valuable chemical tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore novel mechanisms of action, develop new anti-infective agents, or optimize lead compounds for improved efficacy and pharmacokinetic properties. This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic applications.

Properties

CAS No.

339181-24-7

Molecular Formula

C18H16F6N2OS

Molecular Weight

422.4 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-methylpropylsulfanyl)pyridine-4-carboxamide

InChI

InChI=1S/C18H16F6N2OS/c1-10(2)9-28-15-5-11(3-4-25-15)16(27)26-14-7-12(17(19,20)21)6-13(8-14)18(22,23)24/h3-8,10H,9H2,1-2H3,(H,26,27)

InChI Key

VJJMUYPIUPWGNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=NC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Carboxamide Group: This step often involves the reaction of the pyridine derivative with an appropriate amine under controlled conditions.

    Addition of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Phenyl Ring with Trifluoromethyl Groups: This step typically involves the use of trifluoromethylated phenyl derivatives in coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with electron-rich sites, while the sulfanyl group can form strong bonds with metal ions or other electrophilic centers. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compounds listed in the evidence share the N-[3,5-bis(trifluoromethyl)phenyl] moiety but differ in functional groups, substituents, and molecular weights. Below is a detailed comparison:

Functional Group Variations

  • Target Compound : Contains a pyridine-4-carboxamide core with a sulfanyl (S-alkyl) group.
  • Similar Compounds: Ureas: Di-surets (e.g., 111326-001G) feature a urea linkage (NHCONH) with dimethylamino-cyclohexyl substituents . Thioureas: Dyeser products (e.g., 111402-100MG) replace urea oxygen with sulfur (NHCSNH) and include larger substituents like dipentylamino-cyclohexyl groups .

Substituent Effects

  • Di-surets: Smaller substituents (dimethylamino-cyclohexyl) result in lower molecular weights (~397 g/mol) compared to thioureas .

Trifluoromethyl Group Impact

All compounds share the 3,5-bis(trifluoromethyl)phenyl group, which imparts high electronegativity and lipophilicity. This group likely enhances membrane permeability and resistance to oxidative metabolism in vivo.

Data Table: Key Properties of Similar Compounds

Compound ID Functional Group Molecular Formula Molecular Weight (g/mol) CAS RN Price (JPY/100 mg)
di-surets 111326-001G Urea C₁₇H₂₁F₆N₃O 397.35 820242-14-6 28,800 (1g)
di-surets 135822-100MG Urea C₁₇H₂₁F₆N₃O 397.35 Not provided 28,000
Dyeser 111402-100MG Thiourea C₂₅H₃₇F₆N₃S 525.63 Not provided 32,000
Dyeser 135395-100MG Thiourea C₂₅H₃₇F₆N₃S 525.63 1429516-79-9 32,200

Biological Activity

N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide is a synthetic compound with potential biological activities, particularly in the fields of oncology and antimicrobial resistance. This article reviews its biological properties, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Trifluoromethyl groups : Enhancing lipophilicity and biological activity.
  • Pyridine core : Known for its role in various biological systems.
  • Sulfanyl group : Implicated in interactions with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study focused on liver cancer cells (HepG2 and Hep3B) demonstrated that this compound:

  • Inhibited cell growth : Concentrations ranging from 1 to 10.8 µM led to reduced proliferation over time.
  • Induced apoptosis : The compound triggered apoptosis in a concentration-dependent manner, linked to the upregulation of pro-apoptotic genes and downregulation of STAT3 signaling pathways .
  • In vivo efficacy : Animal studies showed that administration at 5 mg/kg effectively inhibited tumor growth, corroborating in vitro findings .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Against Drug-Resistant Bacteria : It has shown effective inhibition against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Studies reported minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL for certain derivatives containing the trifluoromethyl group .
  • Mechanism of Action : The antimicrobial effects are attributed to the disruption of bacterial cell membranes and interference with critical metabolic pathways, although specific pathways require further elucidation.

Case Study 1: Liver Cancer Cell Lines

A detailed investigation into the effects of this compound on liver cancer cells revealed that:

  • Concentration Dependence : Higher concentrations resulted in more pronounced inhibitory effects on cell viability.
  • Gene Expression Changes : The treatment altered the expression levels of genes involved in apoptosis and cell cycle regulation.

Case Study 2: Antimicrobial Efficacy

In a series of experiments assessing the compound's ability to combat resistant bacterial strains:

  • Efficacy Against Biofilms : The compound demonstrated significant biofilm eradication capabilities against S. aureus and E. faecalis.
  • Comparative Analysis : When compared to standard antibiotics like vancomycin, the compound showed superior activity at lower concentrations, highlighting its potential as a novel therapeutic agent.

Data Tables

Activity TypeTarget Organism/Cell LineConcentration RangeObserved Effect
AnticancerHepG2, Hep3B1 - 10.8 µMInhibition of growth; apoptosis
AntimicrobialMRSA1 - 16 µg/mLBiofilm eradication
AntimicrobialE. faecalis1 - 4 µg/mLBiofilm eradication

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